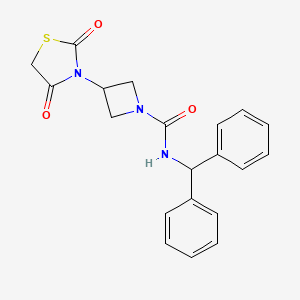

N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-benzhydryl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-17-13-27-20(26)23(17)16-11-22(12-16)19(25)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGSSCPCJVDMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. This can be achieved by reacting thiazolidine-2,4-dione with appropriate aryl aldehydes under controlled conditions . The azetidine ring is then introduced through a series of nucleophilic substitution reactions, followed by the attachment of the benzhydryl group via a coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .

Aplicaciones Científicas De Investigación

N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism . This interaction helps improve insulin sensitivity and reduce blood glucose levels, making it a potential antidiabetic agent .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide with structurally related compounds from the evidence:

Key Insights:

In contrast, F14-F18 derivatives lack this feature but include flexible acetamide linkers . The thiazolidinedione moiety is shared with F14-F18 and is critical for hydrogen bonding and electronic effects. However, its conjugation with azetidine in the target compound may alter binding kinetics compared to acetamide-linked analogs .

F14-F18’s aryl substituents (e.g., 4-nitrophenyl in F14) enhance π-π stacking with biological targets like GLUT1, whereas the benzhydryl group may favor hydrophobic interactions .

Synthetic Complexity :

- The target compound’s synthesis likely parallels methods for azetidinecarboxamides (e.g., Pd-catalyzed C–H activation ), whereas F14-F18 derivatives are synthesized via straightforward amide coupling .

Biological Activity :

- F14-F18 exhibit GLUT1 inhibition (IC50 values in µM range), attributed to thiazolidinedione’s mimicry of glucose transporters’ substrates. The target compound’s azetidine and benzhydryl groups may modulate this activity by altering steric or electronic profiles .

- The triazole-containing azetidinecarboxamide (compound 19 in ) lacks thiazolidinedione but demonstrates the versatility of azetidine in drug design, though its biological targets remain uncharacterized.

Research Findings and Data

Physicochemical and Spectroscopic Comparison

Actividad Biológica

N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a benzhydryl group, an azetidine ring, and a thiazolidinone moiety, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide is hypothesized to involve:

- Interaction with Enzymes : The thiazolidinone moiety may interact with enzyme active sites, inhibiting their function.

- Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects on tumor cells.

Antitumor Activity

A study evaluated the antiproliferative effects of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide on various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 12 µM and 15 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HT-29 | 15 |

Antimicrobial Activity

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL for different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide. Preliminary data suggest:

- Absorption : The compound shows favorable solubility in physiological pH.

- Distribution : High tissue distribution is expected due to lipophilicity.

- Metabolism : Initial studies indicate hepatic metabolism via cytochrome P450 enzymes.

Q & A

Q. What are the recommended synthetic routes for N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide?

The synthesis of azetidine-carboxamide derivatives typically involves multi-step protocols. Key steps include:

- Azetidine ring formation : Cyclization of β-lactam precursors using reagents like Burgess reagent (for stereochemical control) .

- Thiazolidinedione incorporation : Condensation of 2,4-dioxothiazolidine derivatives with azetidine intermediates via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Benzhydryl group attachment : Friedel-Crafts alkylation or amidation using benzhydryl halides under basic conditions (e.g., K₂CO₃ in DMF) . Critical parameters: Solvent choice (e.g., dichloromethane for low reactivity, DMF for high polarity), temperature control (0–25°C to avoid side reactions), and purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm azetidine ring geometry, benzhydryl substituent orientation, and carboxamide connectivity. Key signals: δ 4.2–4.5 ppm (azetidine protons), δ 7.2–7.6 ppm (aromatic protons) .

- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~450–470 Da) and rule out byproducts .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) and detect residual solvents .

Q. What preliminary biological assays are appropriate for evaluating its activity?

Initial screening should focus on:

- Kinase inhibition : Test against PI3K/AKT/mTOR pathways using enzymatic assays (IC₅₀ determination) due to structural similarity to thiazolidinedione-based kinase inhibitors .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Solubility and stability : Measure logP (octanol/water) and monitor degradation in PBS (pH 7.4) at 37°C over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Batch variability : Ensure consistent synthesis protocols (e.g., reaction time, stoichiometry) and validate purity via orthogonal methods (NMR + HPLC) .

- Assay conditions : Standardize cell culture media (e.g., FBS concentration), incubation time, and positive controls (e.g., staurosporine for cytotoxicity) .

- Metabolic interference : Perform liver microsome stability tests to identify metabolite interference using LC-MS/MS .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Key approaches include:

- Prodrug design : Modify the carboxamide group to ester prodrugs for enhanced oral bioavailability .

- Crystallinity improvement : Use solvent-antisolvent precipitation to enhance solubility (e.g., DMSO/water) .

- Plasma protein binding : Assess affinity via equilibrium dialysis and adjust substituents (e.g., fluorination of benzhydryl) to reduce binding .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Prioritize modifications at:

- Azetidine ring : Replace with pyrrolidine or piperidine to evaluate ring size impact on target binding .

- Thiazolidinedione moiety : Substitute with rhodanine or hydantoin to modulate electron-withdrawing effects .

- Benzhydryl group : Introduce para-substituents (e.g., -Cl, -OCH₃) to assess steric/electronic effects on activity . Experimental workflow: Synthesize analogs > screen in enzymatic/cellular assays > perform molecular docking (PDB: 4LBP for kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.